In Vitro Antimalarial Potency: Amodiaquine vs. Chloroquine in P. falciparum Isolates
In a head-to-head in vitro susceptibility study of 118 P. falciparum isolates from Madagascar, amodiaquine demonstrated a median IC₅₀ of 12.3 nM (mean IC₅₀ = 15.3 nM, 95% CI = 13.3–17.3 nM), whereas chloroquine tested against 190 isolates yielded a mean IC₅₀ of 52.6 nM (95% CI = 46.1–59.1 nM) [1]. Amodiaquine was 3.4 times as active as chloroquine in vitro and 7 times as active as quinine against the same parasite population [1]. This differential potency establishes amodiaquine as a more active 4-aminoquinoline against field isolates where chloroquine sensitivity is declining.
| Evidence Dimension | In vitro antimalarial activity (IC₅₀) |
|---|---|
| Target Compound Data | Median IC₅₀ = 12.3 nM; mean IC₅₀ = 15.3 nM |
| Comparator Or Baseline | Chloroquine: mean IC₅₀ = 52.6 nM; quinine: approximately 107 nM |
| Quantified Difference | 3.4-fold greater activity than chloroquine; 7-fold greater than quinine |
| Conditions | P. falciparum field isolates (n=118 for amodiaquine, n=190 for chloroquine); in vitro WHO microtest |
Why This Matters
For researchers developing new antimalarial combinations or screening compound libraries, amodiaquine's 3.4-fold greater intrinsic potency versus chloroquine against field isolates directly influences dose selection and partner drug pairing decisions.
- [1] In vitro sensitivity of Plasmodium falciparum to amodiaquine compared with other major antimalarials in Madagascar. Amodiaquine median IC₅₀ = 12.3 nM, chloroquine mean IC₅₀ = 52.6 nM; 3.4-fold activity difference. View Source
